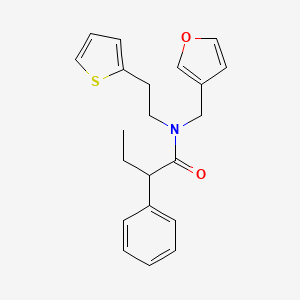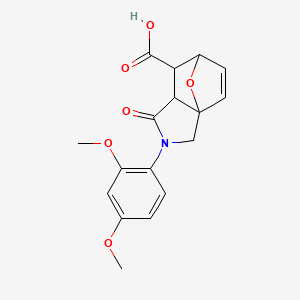
2-(2,4-Dimethoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-Dimethoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid” is a complex organic molecule. It contains a carboxylic acid group (-COOH), an epoxy group (a cyclic ether with three ring atoms), and a dimethoxyphenyl group (a phenyl ring with two methoxy groups attached). The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. Detailed structural analysis would require techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid could participate in acid-base reactions, the epoxy group could undergo ring-opening reactions, and the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Synthesis and Biological Activity
Research into compounds with similar structural features, such as 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives, has revealed their potential in fungicidal and insecticidal activities. These derivatives were synthesized through a six-step procedure from 3,4-dimethoxyacetophenone, highlighting the versatility and reactivity of dimethoxyphenyl-related structures in producing biologically active compounds (Liu, Li, & Li, 2004).
Reactivity in Chemical Synthesis
The reactivity of similar compounds has been explored through various synthetic methods. For instance, esterification reactions of 6-aryl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acids have led to the formation of structurally complex and diverse esters, showcasing the potential of using such frameworks in the development of new chemical entities with varied applications. These findings are confirmed through X-ray structural analysis, underscoring the importance of these compounds in synthetic organic chemistry (Nadirova et al., 2019).
Structural Analysis and Aromatization
Studies on the aromatization of IMDAF (Intramolecular Diels-Alder of Furan) adducts in aqueous alkaline media provide insights into the synthesis of isoindoline-4-carboxylic acids from similar epoxyisoindoles. This research demonstrates a straightforward and efficient method for converting epoxyisoindoles into their aromatized forms, offering a novel approach to accessing isoindole-containing compounds and nuevamine-type alkaloids. This method's simplicity and effectiveness highlight the significant potential of similar compounds in synthesizing complex molecular structures (Zubkov et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-22-9-3-4-10(12(7-9)23-2)18-8-17-6-5-11(24-17)13(16(20)21)14(17)15(18)19/h3-7,11,13-14H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSCMEVMRSMUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-N-isopropyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2946492.png)
![2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B2946494.png)

![2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2946500.png)
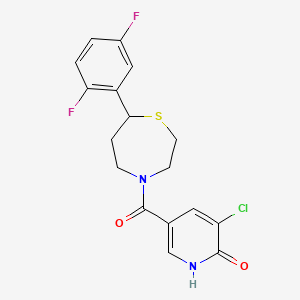


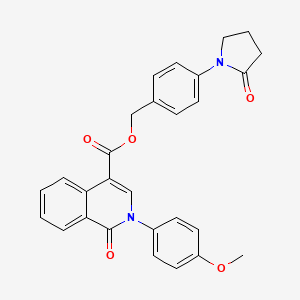

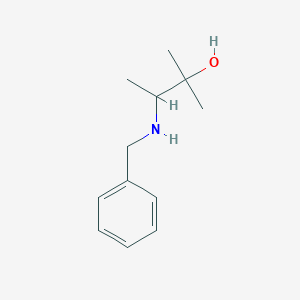
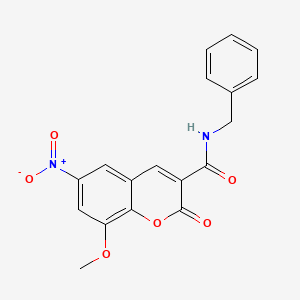
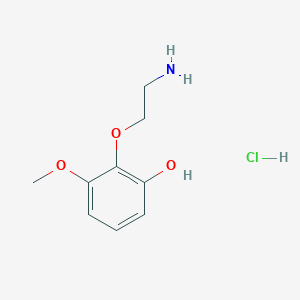
![2-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2946511.png)
